molecular formula C17H15ClN2O B11075024 5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11075024
M. Wt: 298.8 g/mol
InChI Key: RQFIFFXWOYKRCC-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines, which are characterized by a fused ring system combining pyrazole and benzoxazine moieties. The presence of a chlorophenyl group and a methyl group further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the benzoxazine ring system. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Cyclization to Form Benzoxazine: The pyrazole intermediate is then reacted with an ortho-hydroxybenzaldehyde derivative in the presence of a suitable catalyst, such as a Lewis acid, to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro, amino, or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolo[1,5-c][1,3]benzoxazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and methyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

By comparing it with similar compounds, researchers can identify its unique features and potential advantages in specific applications, such as enhanced reactivity, stability, or bioactivity.

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-methyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C17H15ClN2O/c1-11-10-15-14-4-2-3-5-16(14)21-17(20(15)19-11)12-6-8-13(18)9-7-12/h2-9,15,17H,10H2,1H3

InChI Key

RQFIFFXWOYKRCC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C1)C3=CC=CC=C3OC2C4=CC=C(C=C4)Cl

Origin of Product

United States

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